molecular formula C8H9Cl B7801028 2-Chloro-p-xylene CAS No. 57030-73-6

2-Chloro-p-xylene

Cat. No. B7801028
CAS RN: 57030-73-6
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Description

2-Chloro-p-xylene, also known as 2-Chloro-1,4-dimethylbenzene, is a chemical compound with the molecular formula C8H9Cl . It is a halogenated benzene and is used in various applications .


Synthesis Analysis

The synthesis of 2-Chloro-p-xylene can be achieved through two-phase electrolysis. In this process, a precious metal oxide coated over titanium is used as an anode. The electrolysis of p-xylene in an aqueous hydrochloric acid medium yields a mixture of mono and dichloro-p-xyJene in the ratio of 3.5:1 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-p-xylene is characterized by the presence of a chlorine atom and two methyl groups attached to a benzene ring . The molecular weight of the compound is 140.61 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-p-xylene have been studied using various spectroscopic techniques. The vibrational spectra of the compound have been analyzed using FT-IR and FT-Raman spectroscopy . Additionally, the compound has been found to undergo polymerization under certain conditions .


Physical And Chemical Properties Analysis

2-Chloro-p-xylene is a flammable liquid . It is rapidly absorbed through the lungs and slowly through the skin upon exposure .

Relevant Papers Several papers have been published on the synthesis, properties, and applications of 2-Chloro-p-xylene . These papers provide valuable insights into the compound and its potential uses.

Scientific Research Applications

Structural, Electronic, and Optical Properties

2-Chloro-p-xylene has been studied for its structural, electronic, and optical properties . The vibrational spectra, including FT-IR and FT-Raman for 2,5-dichloro-p-xylene (DCPX), have been recorded. All the energies, the geometry of the compound, and vibrational frequencies of DCPX have been calculated using density functional theory (DFT/B3LYP) method coupled with 6-31G* and 6-311+G** functionals .

Non-linear Optical (NLO) Behavior

The non-linear optical (NLO) behavior of DCPX has been identified from the results of hyperpolarizability values . This property makes it potentially useful in the field of optoelectronics.

Charge Transfer Studies

The occurrence of charge transfer was known from the HOMO–LUMO energy gap of DCPX . Understanding charge transfer is crucial in fields like organic solar cells and organic light-emitting diodes (OLEDs).

Petrochemical Production

Xylene, which includes 2-Chloro-p-xylene, is a major petrochemical produced by the carbonization of coal in the manufacturing of coke fuel . It represents about 0.5–1% of crude oil and is established in a small amount in gasoline and aircraft fuels .

Manufacturing of Terephthalic Acid for Polyester

Xylene is used on a large scale for the manufacture of terephthalic acid for polyester . Terephthalic acid and dimethyl terephthalate, both are used in the production of polyethylene terephthalate (PET) plastic bottles and polyester clothing .

Solvent in Various Industries

It is widely used as a solvent in the leather, rubber, and printing industries . Xylene is used as a sealer/carrier solvent in acrylic concrete which is a widely used concrete protector .

Intermediate for Pharmaceuticals

2-Chloro-m-xylene, a similar compound, is employed as an intermediate for pharmaceuticals . This suggests potential applications of 2-Chloro-p-xylene in pharmaceutical synthesis.

Polymerization Studies

The polymerization of [2,2]-paracyclophanes involves technologically p-xylylene molecule (the monomer) which originates from the cyclophanes after the pyrolysis in high temperature . This suggests potential applications of 2-Chloro-p-xylene in polymer science.

properties

IUPAC Name

2-chloro-1,4-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNRNQGTVRTDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26283-41-0
Record name Poly(chloro-p-xylene)
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DSSTOX Substance ID

DTXSID9059125
Record name Benzene, 2-chloro-1,4-dimethyl-
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Molecular Weight

140.61 g/mol
Source PubChem
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Product Name

2-Chloro-p-xylene

CAS RN

95-72-7, 57030-73-6
Record name Chloro-p-xylene
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Record name 2-Chloro-p-xylene
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Record name p-Xylene, monochloro derivative
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Record name 2-Chloro-p-xylene
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Record name Benzene, 2-chloro-1,4-dimethyl-
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Record name 2-chloro-p-xylene
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Record name p-xylene, monochloro derivative
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Record name 2-CHLORO-P-XYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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